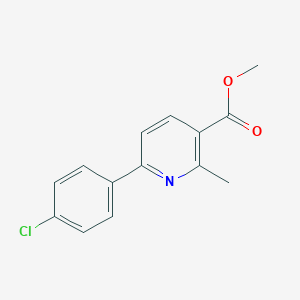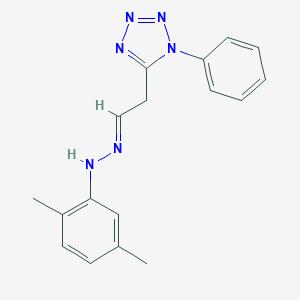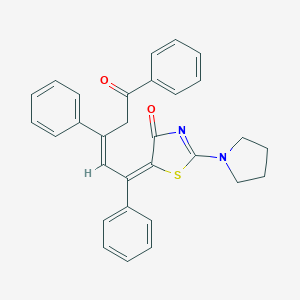
6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester is a phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis : Studies like Sivakumar et al. (1995) have examined similar compounds, highlighting the importance of analyzing their chemical structure, such as the planarity of rings and the conformation of the pyrrolidine ring, which is stabilized by van der Waals forces (Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Photochemical Reactions : Research like that by Sugiyama et al. (1981) explores the photochemical reactions of methyl 2-pyridinecarboxylate, which could shed light on similar reactions for the chemical . These reactions can be influenced by factors like UV irradiation and the presence of sulfuric or hydrochloric acid (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).
Synthesis and Crystal Structure : Studies such as Shen et al. (2012) delve into the synthesis and crystal structure of pyrazole derivatives, which are structurally related to the compound . These studies provide insights into molecular structures, which can be crucial for understanding the compound's chemical properties and potential applications (Shen, Huang, Diao, & Lei, 2012).
Cardiotonic Activity : Research on similar compounds, like those by Mosti et al. (1992), investigates their potential cardiotonic activity. This can be relevant for understanding the biomedical applications of 6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
NMR Analysis for Structural Verification : Irvine et al. (2008) used NMR analysis for understanding the structure of related chlorinated compounds. Such techniques are vital for confirming the molecular structure and understanding the compound's chemical behavior (Irvine, Cooper, & Thornburgh, 2008).
Antimicrobial Properties : Al-Omar and Amr (2010) explored the antimicrobial properties of pyridine-bridged carboxamide Schiff's bases. Investigating similar properties in the compound of interest could lead to potential applications in antimicrobial treatments (Al-Omar & Amr, 2010).
Insecticidal Activity : Studies like Hasan et al. (1996) have investigated the insecticidal activity of similar compounds, which could be a potential application area for 6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Synthesis of Hyperbranched Aromatic Polyimides : Yamanaka, Jikei, and Kakimoto (2000) described the synthesis of hyperbranched aromatic polyimides using similar carboxylic acid methyl ester precursors. This highlights potential applications in materials science (Yamanaka, Jikei, & Kakimoto, 2000).
Eigenschaften
Produktname |
6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.7g/mol |
IUPAC-Name |
methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3 |
InChI-Schlüssel |
OOEFUVBZCSVRNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Kanonische SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propen-1-one](/img/structure/B503244.png)

![1,7,7-Trimethyl-3-[(2-pyrimidinylsulfanyl)methylene]bicyclo[2.2.1]heptan-2-one](/img/structure/B503252.png)
![5-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503254.png)


![5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503258.png)
![5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503259.png)
![5-[1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503260.png)
![1-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B503262.png)
![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-fluorophenyl)-2-pyrimidinamine](/img/structure/B503265.png)
![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinamine](/img/structure/B503266.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(3-fluorophenyl)-2-pyrimidinamine](/img/structure/B503267.png)